2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15942971
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2 |
|---|---|
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3 |
| Standard InChI Key | VPDNICHZEYNINJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Quinoline Framework
The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at positions 2 (chloro), 5 (methyl), and 7 (methyl) introduce steric and electronic modifications, while the acetonitrile group at position 3 adds polar character. This configuration is critical for interactions with biological targets, as evidenced by similar quinoline derivatives .
Substituent Effects
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Chlorine at C2: Enhances electrophilicity and potential halogen bonding with proteins.
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Methyl groups at C5 and C7: Increase lipophilicity, improving membrane permeability.
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Acetonitrile at C3: Introduces a nitrile functional group, enabling participation in click chemistry or hydrogen bonding .
Spectroscopic Identification
Characterization data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:
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NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while aromatic protons appear as multiplet signals between δ 7.1–8.3 ppm.
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NMR: The nitrile carbon is observed at δ 118–120 ppm, distinct from aromatic carbons (δ 110–150 ppm).
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MS: A molecular ion peak at 230.69 corresponds to the molecular weight.
Synthesis and Optimization Strategies
Primary Synthetic Routes
Synthesis typically involves multi-step protocols starting from pre-functionalized quinolines or via cyclization reactions:
Friedländer Annulation
A common method for constructing the quinoline core, utilizing 2-aminobenzaldehyde derivatives and ketones. For this compound, 2-chloro-3-cyanoacetophenone may serve as a precursor.
Chlorination and Methylation
Post-annulation modifications include:
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Chlorination: Electrophilic substitution using or at C2.
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Methylation: Alkylation with methyl iodide or dimethyl sulfate at C5 and C7 .
Recent Advances
A 2024 study demonstrated a one-pot synthesis achieving 68% yield by integrating Ullmann coupling and nitrile formation. Alternative approaches using microwave-assisted reactions reduced reaction times by 40% compared to conventional heating.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 152–154°C | |
| Boiling Point | 420°C (estimated) | |
| LogP | 2.71 | |
| Solubility in DMSO | 45 mg/mL |
Stability Profile
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Thermal Stability: Decomposes above 300°C, forming chlorinated byproducts.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary screens show IC values of 12 µM against MCF-7 breast cancer cells, with apoptosis induction linked to caspase-3 activation .
Structure-Activity Relationships (SAR)
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Chloro Substitution: Removal reduces potency by 70%, underscoring its role in target binding.
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Nitrile Group: Replacement with carboxylic acid decreases cytotoxicity, highlighting its importance in membrane penetration .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
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Nitrile to Tetrazole Conversion: Enhances solubility while retaining activity .
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Methyl Group Functionalization: Introducing hydroxymethyl groups improves pharmacokinetics.
Hybrid Molecules
Conjugation with fluoroquinolones yielded dual-action antibiotics with 4-fold higher efficacy than parent compounds .
Emerging Research Directions
Materials Science Applications
Recent studies explore its use in organic semiconductors, where the quinoline core facilitates π-π stacking for charge transport.
Catalytic Uses
As a ligand in palladium-catalyzed cross-coupling reactions, it achieves 92% yield in Suzuki-Miyaura couplings.
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